molecular formula C23H27FN2O7S B11333730 Methyl 2-[({1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-4,5-dimethoxybenzoate

Methyl 2-[({1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-4,5-dimethoxybenzoate

Cat. No.: B11333730
M. Wt: 494.5 g/mol
InChI Key: ZRJSOAKPZZJKQK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}-4,5-DIMETHOXYBENZOATE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorophenyl group, and the esterification of the benzoate moiety. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzene derivative and a suitable nucleophile.

    Esterification of the Benzoate Moiety: The final step involves the esterification of the benzoate moiety using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}-4,5-DIMETHOXYBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

METHYL 2-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}-4,5-DIMETHOXYBENZOATE has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 2-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}-4,5-DIMETHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE
  • METHYL 2-{1-[(3-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE
  • METHYL 2-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE

Uniqueness

METHYL 2-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}-4,5-DIMETHOXYBENZOATE is unique due to the presence of the 4-fluorophenyl group and the dimethoxybenzoate moiety, which may confer specific chemical and biological properties not found in similar compounds

Properties

Molecular Formula

C23H27FN2O7S

Molecular Weight

494.5 g/mol

IUPAC Name

methyl 2-[[1-[(4-fluorophenyl)methylsulfonyl]piperidine-4-carbonyl]amino]-4,5-dimethoxybenzoate

InChI

InChI=1S/C23H27FN2O7S/c1-31-20-12-18(23(28)33-3)19(13-21(20)32-2)25-22(27)16-8-10-26(11-9-16)34(29,30)14-15-4-6-17(24)7-5-15/h4-7,12-13,16H,8-11,14H2,1-3H3,(H,25,27)

InChI Key

ZRJSOAKPZZJKQK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F)OC

Origin of Product

United States

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